Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17415123
InChI: InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17415123

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl 6-amino-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-4-10(13)14-5-9(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)
Standard InChI Key JGSBIFBRIUIEKH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s core structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 3,4-positions. The tert-butyl ester group is attached to the carboxylate moiety at position 2, while an amino group occupies position 6 of the pyrrolo[3,4-c]pyridine framework . This arrangement creates distinct electronic and steric environments that influence its chemical behavior.

Table 1: Molecular Properties of Tert-butyl 6-Amino-1,3-Dihydropyrrolo[3,4-c]Pyridine-2-Carboxylate

PropertyValueSource
Molecular FormulaC12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight235.28 g/mol
CAS Number2055225-11-9
Purity≥97%

The amino group at position 6 enhances hydrogen-bonding capabilities, which may contribute to interactions with biological targets. Computational studies suggest that the tert-butyl group stabilizes the molecule by reducing steric hindrance and increasing lipophilicity, as evidenced by a calculated logP value of approximately 1.12 .

Synthesis and Optimization Strategies

Key Synthetic Routes

Synthesis typically begins with functionalized pyridine precursors. One reported method involves cyclization of a substituted pyridine derivative under microwave-assisted conditions, achieving yields of up to 78%. Flow chemistry has also been employed to improve reaction efficiency, reducing side product formation by 15–20% compared to batch processes.

Table 2: Representative Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Temperature120–140°CMaximizes cyclization
SolventDimethylformamide (DMF)Enhances solubility
CatalystPalladium(II) acetateAccelerates coupling
Reaction Time4–6 hoursBalances completion vs. degradation

Purification and Scalability

Chromatographic purification using silica gel (ethyl acetate/hexane, 3:7) yields >95% purity . Scalability challenges include maintaining stereochemical integrity during large-scale reactions, addressed by iterative process optimization.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 4.12 (m, 2H, CH₂), 6.51 (s, 1H, aromatic) .

  • LC-MS (ESI+): m/z 236.1 [M+H]⁺, confirming molecular weight .

Applications in Medicinal Chemistry and Drug Development

Intermediate for Kinase Inhibitors

The compound serves as a building block for PI3K and JAK2 inhibitors. For instance, coupling with a pyrimidine scaffold produced a lead compound with nanomolar potency against PI3Kγ.

Prodrug Design

Esterase-mediated hydrolysis of the tert-butyl group enables controlled release of active metabolites, improving pharmacokinetic profiles in rodent models.

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